1-{2-Bromo-5-methyl-[1,2,4]triazolo[3,2-b][1,3]oxazol-6-yl}ethan-1-one
Overview
Description
“1-{2-Bromo-5-methyl-[1,2,4]triazolo[3,2-b][1,3]oxazol-6-yl}ethan-1-one” is a chemical compound with the CAS Number: 1236228-63-9 . It has a molecular weight of 244.05 . The IUPAC name for this compound is 1-(2-bromo-5-methyl [1,3]oxazolo [3,2-b] [1,2,4]triazol-6-yl)ethanone .
Synthesis Analysis
The synthesis of similar triazole-fused heterocyclic compounds often involves the use of eco-compatible catalysts and reaction conditions . A sustainable and extensive derivatization campaign at both the endocyclic amide nitrogen and the ester functionality is performed, comprehensively exploring the reaction scope .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6BrN3O2/c1-3(12)5-4(2)13-7-9-6(8)10-11(5)7/h1-2H3 .Scientific Research Applications
Synthesis and Biological Activity
Potential Inhibitors of 15-Lipoxygenase : The synthesis and evaluation of derivatives related to the target compound as potential inhibitors of 15-lipoxygenase (15-LO) have been reported. Some derivatives have shown promising IC50 values, indicating significant inhibitory activity against 15-LO, which is relevant in the context of inflammatory diseases (Asghari et al., 2016).
Versatile Precursors for Novel Compounds : Research has also focused on the use of related bromo compounds as versatile precursors for the synthesis of novel mono-, bis-, and polyheterocyclic structures. These compounds have been evaluated for various biological activities, demonstrating the versatility of the bromo compound in the synthesis of potentially bioactive molecules (Salem et al., 2016).
Microwave-promoted Synthesis and Biological Evaluation : The microwave-assisted synthesis of fused and non-fused 1,2,4-triazole derivatives from related bromo compounds has been explored. These synthesized compounds were evaluated for their antimicrobial, anti-lipase, and antiurease activities, highlighting the potential for developing new therapeutic agents (Özil et al., 2015).
Antimicrobial Activities : Some derivatives of the bromo compound have been synthesized and tested for their antimicrobial activities. Novel triazole derivatives exhibited good or moderate activities against various microorganisms, indicating the potential for antimicrobial drug development (Bektaş et al., 2007).
Future Directions
The triazoloquinoxaline scaffold and its analogues are considered versatile moieties and important structural templates for the design and synthesis of novel biologically relevant compounds . Despite several applications of this scaffold in medicinal chemistry, little has been done with respect to the search of versatile and potentially ecofriendly synthetic protocols . Therefore, future research could focus on developing such protocols to expand the medicinal chemistry applications of these compounds .
properties
IUPAC Name |
1-(2-bromo-5-methyl-[1,3]oxazolo[3,2-b][1,2,4]triazol-6-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O2/c1-3(12)5-4(2)13-7-9-6(8)10-11(5)7/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVFZOXQQHUYEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NC(=N2)Br)O1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2-Bromo-5-methyl-[1,2,4]triazolo[3,2-b][1,3]oxazol-6-yl}ethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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